({[(3E)-2'-Oxo-2',7'-dihydro-2,3'-biindol-3(7H)-ylidene]amino}oxy)acetic acid
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Overview
Description
({[(3E)-2’-OXO-2’,7’-DIHYDRO-2,3’-BIINDOL-3(7H)-YLIDENE]AMINO}OXY)ACETIC ACID: is a small molecule compound with the chemical formula C₁₈H₁₃N₃O₄ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[(3E)-2’-OXO-2’,7’-DIHYDRO-2,3’-BIINDOL-3(7H)-YLIDENE]AMINO}OXY)ACETIC ACID typically involves the condensation of indole derivatives with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
({[(3E)-2’-OXO-2’,7’-DIHYDRO-2,3’-BIINDOL-3(7H)-YLIDENE]AMINO}OXY)ACETIC ACID: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
({[(3E)-2’-OXO-2’,7’-DIHYDRO-2,3’-BIINDOL-3(7H)-YLIDENE]AMINO}OXY)ACETIC ACID: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ({[(3E)-2’-OXO-2’,7’-DIHYDRO-2,3’-BIINDOL-3(7H)-YLIDENE]AMINO}OXY)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of glycogen phosphorylase, an enzyme involved in glycogen metabolism . The compound’s effects are mediated through binding to the active site of the enzyme, leading to changes in its activity and downstream metabolic pathways .
Comparison with Similar Compounds
({[(3E)-2’-OXO-2’,7’-DIHYDRO-2,3’-BIINDOL-3(7H)-YLIDENE]AMINO}OXY)ACETIC ACID: can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its potential anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
The uniqueness of ({[(3E)-2’-OXO-2’,7’-DIHYDRO-2,3’-BIINDOL-3(7H)-YLIDENE]AMINO}OXY)ACID lies in its specific structure and potential biological activities, which distinguish it from other indole derivatives .
Properties
Molecular Formula |
C18H13N3O4 |
---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
2-[(E)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C18H13N3O4/c22-14(23)9-25-21-16-11-6-2-4-8-13(11)19-17(16)15-10-5-1-3-7-12(10)20-18(15)24/h1-6H,7-9H2,(H,22,23)/b17-15-,21-16+ |
InChI Key |
BFQRPTKOSYMPOL-LALPNIDTSA-N |
Isomeric SMILES |
C1C=CC=C\2C1=N/C(=C\3/C4=CC=CCC4=NC3=O)/C2=N/OCC(=O)O |
Canonical SMILES |
C1C=CC=C2C1=NC(=C3C4=CC=CCC4=NC3=O)C2=NOCC(=O)O |
Origin of Product |
United States |
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